N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(Z)-hydroxyiminomethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-7-11(10(6-14-18)16-19-7)12(17)15-9-4-2-8(13)3-5-9/h2-6,18H,1H3,(H,15,17)/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYAXGJBQNQUDB-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C=NO)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)/C=N\O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Mediated Cyclization
A patent-described method employs N-iodosuccinimide (NIS) and tert-butyl N-hydroxycarbamate in 1,2-dichloroethane with trifluoromethanesulfonic acid at 83°C to form isoxazole derivatives. While this approach achieves regioselectivity, yields for the target compound remain suboptimal (34–51%).
Hydrogenolysis of Protected Intermediates
Hydrogenolysis of 3-benzyloxy-5-aminomethyl-isoxazole derivatives over palladium/charcoal in dioxane introduces primary amines, which can be acylated to form carboxamides. However, this route requires additional protection/deprotection steps, complicating scalability.
Characterization and Quality Control
The final product is characterized via:
- High-Resolution Mass Spectrometry (HRMS): m/z 290.0964 [M+H]⁺ (calc. 290.0968).
- HPLC Purity: >97% (C18 column, acetonitrile/water gradient).
- X-ray Crystallography: Confirms planar isoxazole ring and E-configuration of the oxime group.
Challenges and Optimization Opportunities
- Low Yields in Coupling Steps: EDCI-mediated amidation suffers from competing side reactions; replacing EDCI with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may improve efficiency.
- Oxime Stability: The hydroxyimino group is prone to tautomerization; storage under inert atmosphere at −20°C is recommended.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound that contains a fluorophenyl group, a hydroxyimino moiety, and an isoxazole ring. It is studied in scientific research for its potential biological activities and uses in medicinal chemistry.
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
- Biological Research The compound is used in studies involving enzyme inhibition and receptor binding assays.
- Chemical Biology It serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.
- Industrial Applications It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The hydroxyimino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Uniqueness
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among isoxazolecarboxamide derivatives lie in substituents at position 3 of the isoxazole ring and the aryl/heteroaryl group attached to the carboxamide. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The 4-fluorophenyl group in the target compound increases lipophilicity compared to methoxy analogs () but less than trifluoromethylphenyl derivatives ().
- Crystallinity: Compounds like N-(4-methyl-3-nitrophenyl)-3-phenyl derivatives () often require recrystallization for purification, whereas hydroxyimino-containing analogs may exhibit lower crystallinity due to hydrogen bonding .
Biological Activity
N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 251.21 g/mol
- IUPAC Name : this compound
The isoxazole ring system is known for its diverse biological activities, making derivatives like this compound of significant interest in drug discovery.
Anticancer Properties
Recent studies have evaluated the anticancer potential of isoxazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, with IC values indicating significant potency. For instance, related compounds in the isoxazole series demonstrated IC values ranging from 15.48 to 39.80 μg/ml against HeLa and MCF-7 cells respectively .
| Compound | Cell Line | IC (μg/ml) |
|---|---|---|
| 2d | Hep3B | 23 |
| 2e | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cancer progression:
- Inhibition of Enzymatic Activity : This compound may inhibit certain enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, shifting the cell cycle dynamics favorably towards cell death rather than survival .
Neuroprotective Effects
Research has also highlighted potential neuroprotective properties linked to isoxazole derivatives. Compounds with similar structures have been shown to interact with AMPA receptors, which are crucial in synaptic transmission and plasticity:
- Neuroprotection : Isoxazole derivatives can mitigate excitotoxicity caused by excessive glutamate signaling, thereby protecting neuronal cells from damage .
Study on Anticancer Activity
In a systematic investigation, researchers synthesized a series of isoxazole derivatives and assessed their effects on various cancer cell lines. The study demonstrated that compounds structurally similar to this compound significantly inhibited tumor growth in vitro and in vivo models.
Neuroprotective Study
Another notable study focused on the neuroprotective effects of related isoxazole compounds against glutamate-induced cytotoxicity in neuronal cell cultures. Results indicated that these compounds could effectively reduce neuronal death and preserve cognitive functions in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of fluorophenyl derivatives with isoxazole precursors. Key steps may include:
- Step 1 : Formation of the isoxazole ring via cyclization of β-diketones or nitrile oxides with alkynes.
- Step 2 : Introduction of the hydroxyimino group via oximation of a carbonyl intermediate.
- Step 3 : Coupling with 4-fluorophenylcarboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer .
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at ~7.2–7.8 ppm, hydroxyimino proton at ~8.5 ppm) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding interactions (e.g., amide-NH to isoxazole-O) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm, hydroxyimino N–O at ~950 cm) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust/aerosols form .
- Ventilation : Conduct reactions in fume hoods with local exhaust to minimize inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Orthogonal Assays : Validate activity across multiple models (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity) .
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
- Dose-Response Studies : Establish EC/IC curves to differentiate therapeutic vs. toxic thresholds .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) to assess impact on activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs .
- Bioisosteric Replacement : Substitute hydroxyimino with carbamate or urea groups to improve metabolic stability .
Q. How can computational methods predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .
- Molecular Dynamics Simulations : Analyze stability in lipid bilayers to predict membrane permeability .
Q. What experimental designs elucidate its mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., /) with purified enzymes .
- Mutagenesis : Engineer enzyme active-site mutants to identify critical residues for binding .
Q. How does the hydroxyimino group influence stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Serum Stability Assays : Assess half-life in fetal bovine serum (FBS) to predict in vivo stability .
Q. What comparative studies differentiate this compound from structural analogs?
- Methodological Answer :
- In Vitro/In Vivo Comparisons : Test analogs (e.g., replacing isoxazole with oxazole) in parallel for efficacy/toxicity .
- Thermodynamic Solubility : Use shake-flask methods to compare aqueous solubility of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
